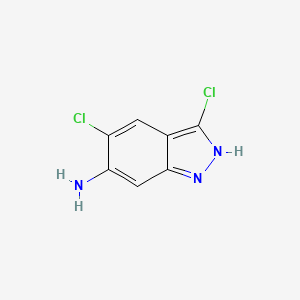
5-Bromo-2-hydrazinyl-3-methylpyridine
Overview
Description
5-Bromo-2-hydrazinyl-3-methylpyridine is a brominated pyridine derivative with a hydrazine group at the 2-position and a methyl group at the 3-position. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Hydrazination:
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed using commercially available 5-bromo-2-methylpyridin-3-amine as a starting material.
Industrial Production Methods: Industrial production typically involves large-scale bromination and hydrazination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can optimize the synthesis process.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydrazine group to a diazo group.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of diazo compounds.
Reduction: Formation of 5-hydroxy-2-hydrazinyl-3-methylpyridine.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Chemistry: 5-Bromo-2-hydrazinyl-3-methylpyridine is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in cross-coupling reactions and other synthetic processes.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are being explored for their therapeutic potential.
Medicine: Research is ongoing to develop derivatives of this compound for use in pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.
Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-2-hydrazinyl-3-methylpyridine exerts its effects depends on its specific application. For example, in biological systems, it may interact with cellular targets through binding to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
5-Bromo-2-hydroxy-3-methylpyridine: Similar structure but with a hydroxyl group instead of a hydrazine group.
5-Bromo-2-fluoro-3-methylpyridine: Similar structure but with a fluorine atom instead of a hydrazine group.
Uniqueness: The presence of the hydrazine group in 5-Bromo-2-hydrazinyl-3-methylpyridine makes it unique compared to other brominated pyridines. This group imparts distinct reactivity and potential biological activity.
Properties
IUPAC Name |
(5-bromo-3-methylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-4-2-5(7)3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCYKIQCCAIZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
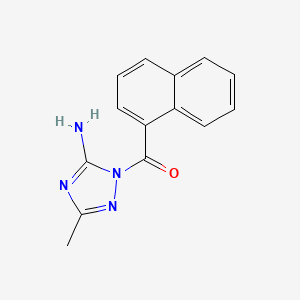
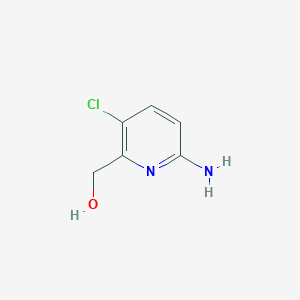
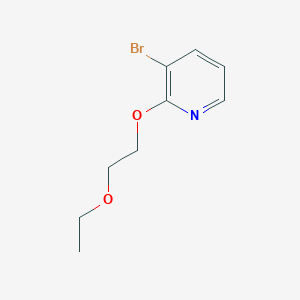

![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)
![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)
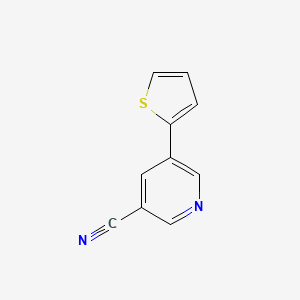
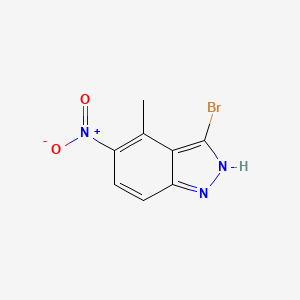
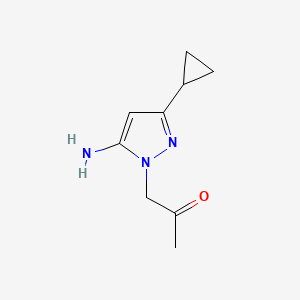
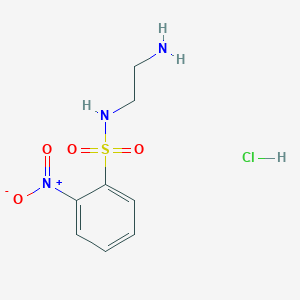

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)

